3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a nitrophenyl group, and a thioxo-imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso, nitro, and amino derivatives, as well as various substituted chlorophenyl derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-3-(2-nitrophenyl)acrylonitrile
- 3-(2,4-Dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile
- 2-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)acrylonitrile
Uniqueness
3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone is unique due to its thioxo-imidazolidinone core, which imparts distinct chemical and biological properties
Properties
CAS No. |
53865-32-0 |
---|---|
Molecular Formula |
C16H10ClN3O3S |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H10ClN3O3S/c17-11-5-3-6-12(9-11)19-15(21)13(18-16(19)24)8-10-4-1-2-7-14(10)20(22)23/h1-9H,(H,18,24)/b13-8- |
InChI Key |
METJRZWQUVMBHN-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.